molecular formula C14H12N4S B2928110 4-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine CAS No. 315703-30-1

4-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine

Cat. No. B2928110
CAS RN: 315703-30-1
M. Wt: 268.34
InChI Key: NWFGMOKCQHOYKR-UHFFFAOYSA-N
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Description

“4-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine” is an organic compound that is used in the pharmaceutical and industrial sectors . It is a colorless solid that is highly soluble in water and other organic solvents . This compound is a derivative of benzene and has two nitrogen atoms in its structure .


Synthesis Analysis

The synthesis of compounds similar to “4-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine” involves the annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “4-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

“4-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine” is a colorless solid that is highly soluble in water and other organic solvents . The compound’s physical and chemical properties can be further analyzed using various spectroscopic techniques .

Scientific Research Applications

Synthesis and Spectroscopic Properties A notable application involves the synthesis and detailed spectroscopic analysis of related compounds. For instance, novel anyles of 4-benzoylpyridine have been synthesized and their crystal structure and spectroscopic properties elucidated using various techniques, including UV-spectroscopy and quantum chemical calculations. This research contributes to the understanding of molecular structures and electronic properties, which is crucial for the development of new materials and chemicals (Kolev et al., 2009).

Polymer Science Another significant application is in polymer science, where derivatives have been used to synthesize soluble and thermally stable polyimides. These polymers exhibit excellent solubility in various solvents and high glass transition temperatures, showcasing their potential in high-performance materials applications (Ghaemy & Alizadeh, 2009).

Catalysis and Materials Chemistry Further applications are seen in catalysis and materials chemistry, where related compounds have been synthesized for ethylene oligomerization. Nickel complexes bearing pyridine-imine ligands have demonstrated good catalytic activity in ethylene oligomerization, indicating the potential of these compounds in industrial catalysis (Chen et al., 2019).

Electrochromics In the field of electrochromics, donor-acceptor-donor polymers incorporating related structural motifs have been designed, exhibiting unique optical properties and potential for use in electronic and optoelectronic devices. These studies highlight the utility of such compounds in the development of new materials with tailored electronic and optical characteristics (Ming et al., 2015).

Organic Electronics and Photonics Furthermore, these compounds have been explored for their potential in organic electronics and photonics. For example, the synthesis and characterization of polyimides derived from unsymmetrical diamine containing imidazole pendent groups demonstrate the relevance of such structures in creating materials with desirable electronic properties (Zhang et al., 2005).

Future Directions

The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world . Therefore, “4-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine” and similar compounds may have potential applications in the development of new drugs .

properties

IUPAC Name

4-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFGMOKCQHOYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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